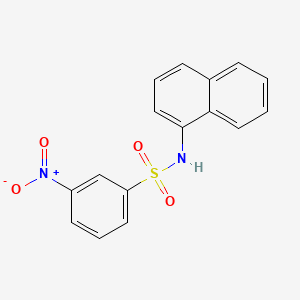

N-(1-Naphthyl)-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It finds application in quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .

Synthesis Analysis

“N-(1-Naphthyl)ethylenediamine” was first synthesized in 1939 by Bratton and Marshal . It has been used extensively as a coupling reagent for the determination of a variety of compounds such as aromatic primary and secondary amines, thiol-containing compounds, nitrite, nitrate, sugars, and metals .Molecular Structure Analysis

The compound was characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy . The compound crystallizes in the orthorhombic system space group P2 1 2 1 2 1 and possesses syn-configuration about the azomethine (–CH=N–) bond .Chemical Reactions Analysis

The compound readily undergoes a diazonium coupling reaction in the presence of nitrite and sulfanilamide, to give a strongly colored azo compound . This process is used to identify and measure the amount of nitrites in a water sample, by measuring the absorption of the resulting solution with a spectrophotometer .Physical And Chemical Properties Analysis

The negative ion mass spectrum of the compound is remarkably simple and essentially free of background signals except two characteristic peaks at m/z 61.98 and 124.98, corresponding to [NO3]– and [HNO3+NO3]–, respectively .科学的研究の応用

Derivative Identification in Organic Chemistry : Sasin et al. (1960) explored derivatives like m-nitrobenzenesulfonamides for identifying specific amines. They found m-nitrobenzenesulfonamides and p-nitrobenzensulfonamides effective for this purpose in organic chemistry (Sasin et al., 1960).

Chemical Synthesis and Applications : Katritzky et al. (1993) presented a novel method for preparing 3-Amino-4-hydroxybenzenesulfonamide precursors, useful in the synthesis of “Acid Alizarin Violet N” derivatives, demonstrating the compound's relevance in synthetic chemistry (Katritzky et al., 1993).

Analytical Chemistry : Marshall et al. (1937) investigated para-aminobenzenesulfonamide, closely related to N-(1-Naphthyl)-3-nitrobenzenesulfonamide, for its absorption and excretion. They developed a method for determining this substance in blood and urine, illustrating its use in analytical chemistry (Marshall et al., 1937).

Preparation of Secondary Amines : Fukuyama et al. (1995) showed that 2- and 4-nitrobenzenesulfonamides are versatile for preparing secondary amines, highlighting their utility in organic synthesis (Fukuyama et al., 1995).

Biomedical Research : Abbasi et al. (2020) synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, investigating their biofilm inhibitory action and cytotoxicity, which shows the compound's potential in biomedical research (Abbasi et al., 2020).

Electrochemistry and Sensor Development : Mirzaee (2019) found that 1-nitroso-2-naphtol, structurally similar to the compound , can be used as a sensing material in the development of a selective and sensitive ion-selective electrode, indicating its application in electrochemistry and sensor technology (Mirzaee, 2019).

Antibacterial Research : Abbasi et al. (2015) synthesized compounds using a naphthalene derivative and investigated their antibacterial potential, showing the importance of these compounds in antibacterial research (Abbasi et al., 2015).

作用機序

Safety and Hazards

将来の方向性

The Schiff bases of “N-(1-Naphthyl)ethylenediamine” have been used as chemosensors for various ions . The compound was synthesized and employed for fluoride ion recognition . Future research could explore the development of novel chemical tools targeting the auxin pathway, which will be useful in both agriculture and horticulture .

特性

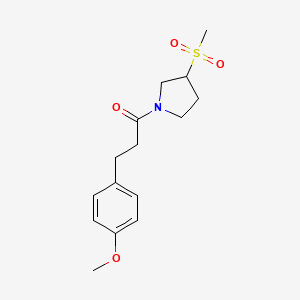

IUPAC Name |

N-naphthalen-1-yl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFWFLHGNPQTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)

![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)